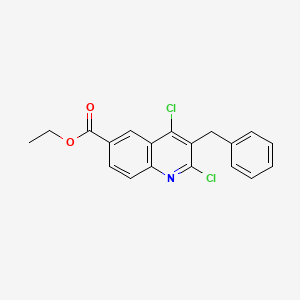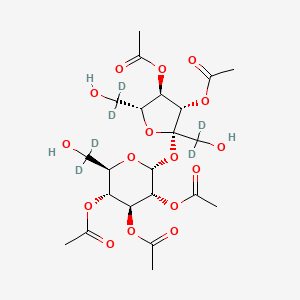
2,3,4,3',4'-Penta-O-acetylsucrose-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,3’,4’-Penta-O-acetylsucrose-d6 is a deuterated derivative of 2,3,4,3’,4’-Penta-O-acetylsucrose. This compound is an isotope-labeled intermediate used in the synthesis of Sucralose-d6, a non-caloric chlorinated disaccharide used as a sugar alternative. The molecular formula of 2,3,4,3’,4’-Penta-O-acetylsucrose-d6 is C22H26D6O16, and it has a molecular weight of 558.52.
准备方法
The preparation of 2,3,4,3’,4’-Penta-O-acetylsucrose-d6 involves the selective removal of trityl groups from 6,1’,6’-tri-O-trityl-penta-O-acetyl sucrose (TRISPA) in the presence of a catalytic amount of an aralkyl chloride or hydrogen chloride. This process is carried out in an inert organic solvent and involves hydrogenation in the presence of a hydrogenolysis catalyst such as platinum or palladium . The industrial production of this compound follows similar methods, ensuring high purity and yield.
化学反应分析
2,3,4,3’,4’-Penta-O-acetylsucrose-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one or more acetyl groups with other functional groups using reagents like acetic anhydride or acetyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2,3,4,3’,4’-Penta-O-acetylsucrose-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of isotope-labeled compounds for various analytical techniques.
Biology: Employed in metabolic studies to trace the pathways of sucrose metabolism.
Medicine: Utilized in the development of non-caloric sweeteners like Sucralose-d6, which is beneficial for diabetic patients and those seeking to reduce caloric intake.
Industry: Applied in the production of high-intensity sweeteners and other food additives.
作用机制
The mechanism of action of 2,3,4,3’,4’-Penta-O-acetylsucrose-d6 involves its role as an intermediate in the synthesis of Sucralose-d6. Sucralose-d6 is not metabolized by humans, making it a non-caloric sweetener. The molecular targets and pathways involved include the inhibition of enzymes responsible for sucrose metabolism, thereby preventing the breakdown and absorption of the compound .
相似化合物的比较
2,3,4,3’,4’-Penta-O-acetylsucrose-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2,3,4,3’,4’-Penta-O-acetylsucrose: The non-deuterated version of the compound.
Sucralose: A non-caloric chlorinated disaccharide used as a sugar alternative.
Sucralose-d6: An isotope-labeled analog of sucralose with six deuterium atoms.
These compounds share similar chemical structures but differ in their isotopic composition and specific applications.
属性
分子式 |
C22H32O16 |
|---|---|
分子量 |
558.5 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-2-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis[dideuterio(hydroxy)methyl]oxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxan-4-yl] acetate |
InChI |
InChI=1S/C22H32O16/c1-9(26)31-16-14(6-23)36-21(19(34-12(4)29)18(16)33-11(3)28)38-22(8-25)20(35-13(5)30)17(32-10(2)27)15(7-24)37-22/h14-21,23-25H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1/i6D2,7D2,8D2 |
InChI 键 |
UMOFHQSJMUINFR-QCURXUJTSA-N |
手性 SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)OC(=O)C)OC(=O)C)C([2H])([2H])O)OC(=O)C)OC(=O)C)OC(=O)C)O |
规范 SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,8-Trihydroxybenzo[7]annulen-9-one](/img/structure/B13853372.png)
![5-(1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinolin-1-amine](/img/structure/B13853384.png)
![N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13853388.png)
![(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13853392.png)
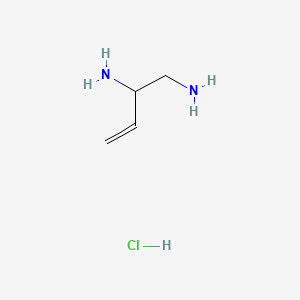
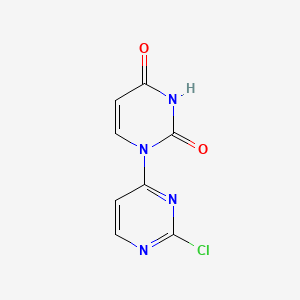
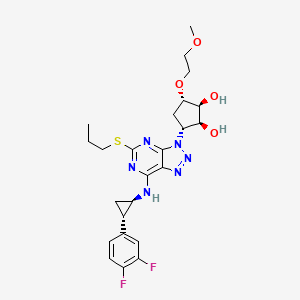

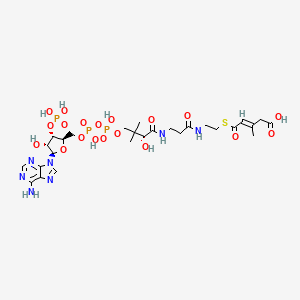
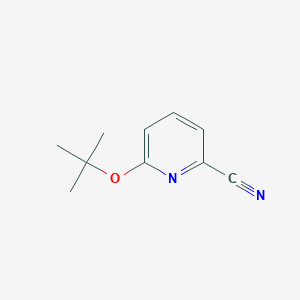
![N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)

![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)
